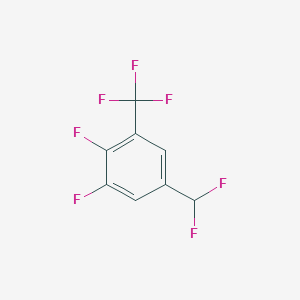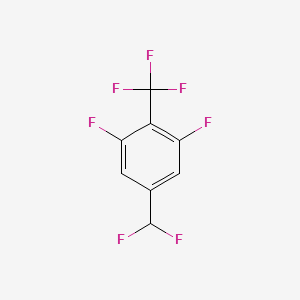![molecular formula C10H12F2O2 B1411710 2-[4-(2,2-Difluoroethoxy)phenyl]ethanol CAS No. 1695699-69-4](/img/structure/B1411710.png)
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol
Übersicht
Beschreibung
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol is an organic compound with the molecular formula C10H12F2O2 It is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-[4-(2,2-Difluoroethoxy)phenyl]acetaldehyde or 2-[4-(2,2-Difluoroethoxy)phenyl]acetone.
Reduction: Formation of 2-[4-(2,2-Difluoroethoxy)phenyl]ethane.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2,2-Difluoroethoxy)phenyl]ethanamine
- 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid
- 2-[4-(2,2-Difluoroethoxy)phenyl]propane
Uniqueness
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[4-(2,2-difluoroethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)7-14-9-3-1-8(2-4-9)5-6-13/h1-4,10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOZAPKNCKLION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



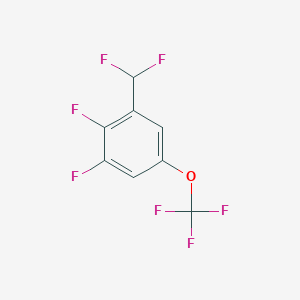
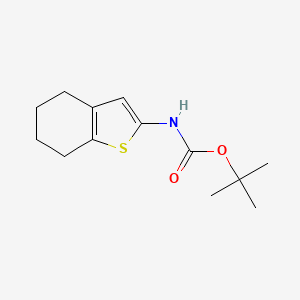
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea](/img/structure/B1411631.png)
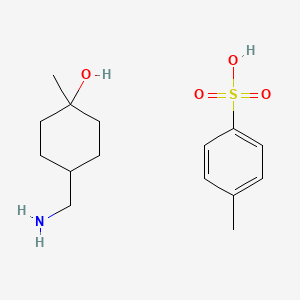

![2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole](/img/structure/B1411640.png)
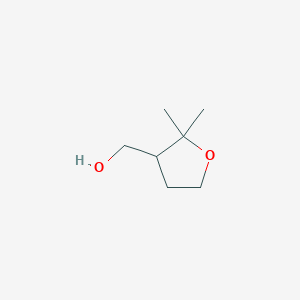
![2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one](/img/structure/B1411642.png)
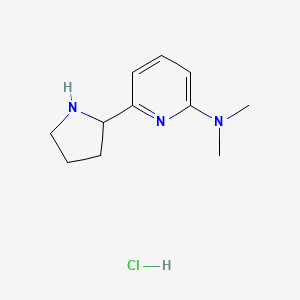

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea](/img/structure/B1411647.png)
